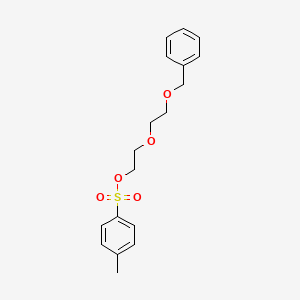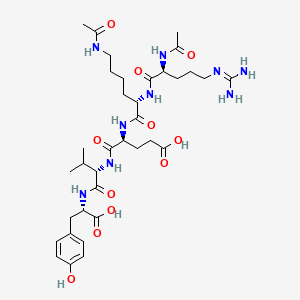
Berlopentin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berlopentin is splenopentin analog used to treat HIV positive patients; has immunostimulatory properties. Splenopentin--influence on antibody formation in immunosuppressed animals and on phagocytic capability of human granulocytes.
Applications De Recherche Scientifique
Pharmacokinetics Interaction with Caffeine
Berlopentin's influence on the clearance of drugs metabolized by hepatic microsomal oxidation was studied, showing that it does not significantly affect caffeine elimination, indicating that Berlopentin coadministration is unlikely to affect the clearance of such drugs (Simon et al., 1992).
Inhibition of Adenylyl Cyclase
Research on the ORL1 receptor, closely related to opioid receptors, found that in cells transfected with ORL1, etorphine, a nonselective opiate agonist, mediated inhibition of adenylyl cyclase. Although not directly referencing Berlopentin, this study highlights the complexity of receptor interactions, which may be relevant for understanding Berlopentin's broader pharmacological effects (Mollereau et al., 1994).
Antitumor Effects and Drug Development
Berlopentin's application in the antitumor domain is not directly studied, but the evolution of drug discovery, especially in molecular biology and genomic sciences, has led to the development of more tailored drugs targeting specific molecular defects, a principle that could be applicable to Berlopentin (Drews, 2000).
Potential in Genomic Research
The development of CTRL, a dynamic consent and participant engagement platform, exemplifies the advancements in genomic research. While not directly involving Berlopentin, this research area's growth indicates increasing opportunities for drug research and application in genomic medicine, which may include drugs like Berlopentin in the future (Haas et al., 2021).
Antithrombotic Medicine
A study on the aqueous extract of Rabdosia rubescens, used traditionally as an antithrombotic medicine, found that it inhibits platelet aggregation and thrombosis. While Berlopentin is not directly referenced, the exploration of natural compounds in this field could inform further research on similar compounds like Berlopentin (Wang et al., 2015).
Propriétés
Numéro CAS |
91418-71-2 |
|---|---|
Nom du produit |
Berlopentin |
Formule moléculaire |
C35H55N9O11 |
Poids moléculaire |
777.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N9O11/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39)/t24-,25-,26-,27-,29-/m0/s1 |
Clé InChI |
KSWRINCJIKCVPA-RRUDZPKISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
RXEVY |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(N(alpha)-acetyl-Arg)-(N(epsilon)-acetyl-Lys)-Glu-Val-Tyr (N(alpha)-acetylarginyl)-(N(epsilon)-acetyllysyl)-glutamyl-valyl-tyrosine berlopentin berlopentin hydrochloride DA SP-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



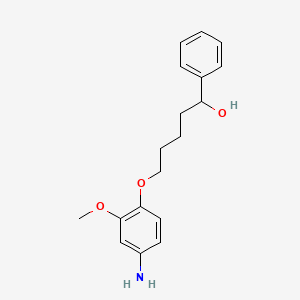
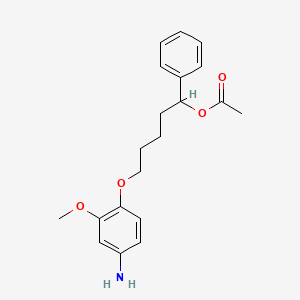
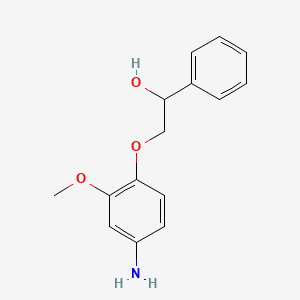
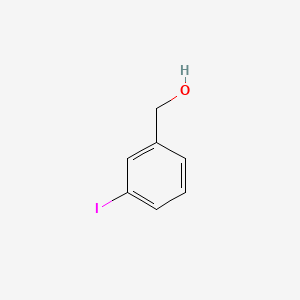
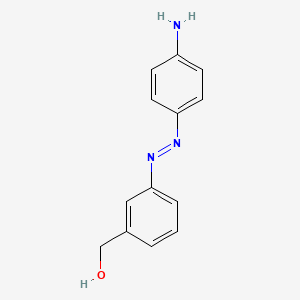


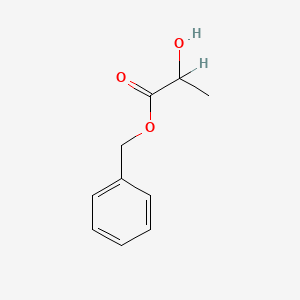
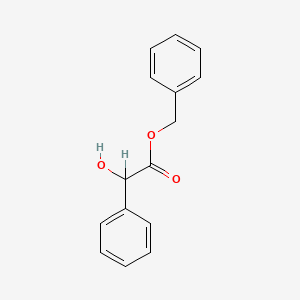
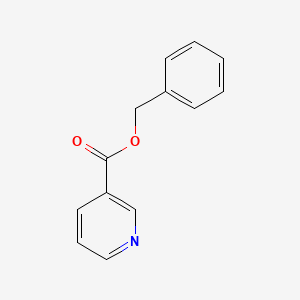
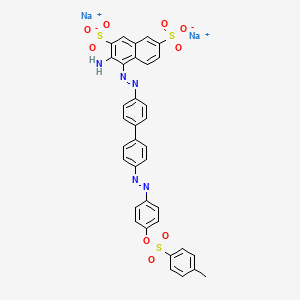
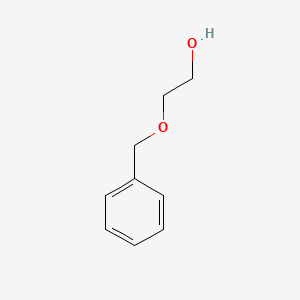
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
